2,3'-Dichloro-4'-methylbenzophenone
Description
Overview of Benzophenone (B1666685) Scaffolds in Modern Organic and Materials Chemistry
The benzophenone framework, characterized by a central carbonyl group linking two phenyl rings, represents a ubiquitous and versatile scaffold in the landscape of modern chemistry. consensus.app These structures are not merely synthetic curiosities; they are integral components in a vast array of functional molecules and materials. nih.gov The inherent chemical features of the benzophenone core—namely the electrophilic carbonyl carbon and the aromatic rings amenable to substitution—allow for a diverse range of chemical transformations. acs.org In medicinal chemistry, the benzophenone motif is found in numerous pharmacologically active compounds, including anti-inflammatory, antimicrobial, and antiviral agents. consensus.appnih.gov
Beyond the life sciences, benzophenones are pivotal in materials science. Their unique photophysical properties, particularly their ability to absorb UV radiation and undergo efficient intersystem crossing to the triplet state, make them exceptional photoinitiators for polymerization reactions. nih.govresearchgate.net This characteristic is harnessed in the curing of coatings, inks, and adhesives. Furthermore, the rigid, well-defined structure of the benzophenone scaffold makes it an attractive building block for the construction of advanced materials such as metal-organic frameworks and polymers with tailored thermal and optical properties. researchgate.netacs.org The ability to systematically modify the phenyl rings with various substituents allows for fine-tuning of their electronic and steric properties, making benzophenones a subject of continuous and fruitful investigation. nih.gov
Significance of Halogenated and Methyl-Substituted Benzophenone Derivatives
The introduction of halogen and methyl substituents onto the benzophenone skeleton profoundly influences its chemical and physical properties, opening new avenues for research and application. Halogenation, particularly with chlorine or bromine, can alter the electronic landscape of the molecule, impacting its reactivity and photophysical behavior. rsc.org The electron-withdrawing nature of halogens can enhance the electrophilicity of the carbonyl carbon and influence the energy levels of the excited states, which is critical for photochemical applications. researchgate.net For instance, halogen substitution has been shown to affect the efficiency of photosubstitution reactions in acidic solutions. researchgate.net Furthermore, the presence of halogens can lead to specific intermolecular interactions, such as halogen bonding, which can direct crystal packing and influence the morphology of the resulting crystals. acs.org
Concurrently, the incorporation of a methyl group introduces a different set of modifications. The methyl group, being electron-donating, can subtly alter the electronic properties of the aromatic ring to which it is attached. nih.gov More significantly, its steric bulk can influence the conformation of the molecule, particularly the dihedral angle between the two phenyl rings. researchgate.net This, in turn, affects how the molecules pack in the solid state, influencing properties like melting point and solubility. In the context of medicinal chemistry, the strategic placement of methyl and chloro groups on benzophenone derivatives has been found to yield compounds with potent anti-inflammatory activity and low ulcerogenic potential. nih.gov
Rationale for Focused Academic Inquiry into 2,3'-Dichloro-4'-methylbenzophenone
The specific substitution pattern of this compound presents a compelling case for detailed academic investigation. This molecule combines the electronic effects of two chlorine atoms at distinct positions with the steric and electronic influence of a methyl group. The chlorine atom at the 2-position (ortho to the carbonyl) is expected to induce a significant steric twist, forcing the adjacent phenyl ring out of planarity with the carbonyl group. This contrasts with the chlorine at the 3'-position on the other ring, which primarily exerts an electronic effect. The 4'-methyl group further modulates the electronic character of the second ring.
This unique combination of substituents raises several intriguing questions for the modern chemist. How does this specific substitution pattern affect the molecule's crystal packing and solid-state architecture? What are the resulting photophysical properties, such as its absorption, fluorescence, and phosphorescence characteristics? A focused study on this compound allows for a deeper understanding of the interplay between steric and electronic effects in this important class of compounds. The knowledge gained from such an inquiry can provide valuable insights for the rational design of new benzophenone-based materials with tailored properties for applications ranging from photochemistry to materials science.
Synthesis and Characterization
The synthesis of asymmetrically substituted benzophenones like this compound is most commonly achieved through the Friedel-Crafts acylation reaction. This well-established method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). guidechem.comprepchem.com For the synthesis of this compound, two primary routes are feasible:
Route A: Acylation of 3-chlorotoluene (B144806) with 2-chlorobenzoyl chloride.
Route B: Acylation of chlorobenzene (B131634) with 2-chloro-4-methylbenzoyl chloride.
Both routes would likely proceed under standard Friedel-Crafts conditions, involving the dropwise addition of the acyl chloride to a mixture of the aromatic substrate and AlCl₃ in an inert solvent like 1,2-dichloroethane (B1671644) or nitrobenzene (B124822) at reduced temperatures to control the reaction's exothermicity. guidechem.comprepchem.com Following the reaction, a hydrolysis step is necessary to decompose the aluminum chloride complex and isolate the crude product. guidechem.com
Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or acetonitrile, to obtain the compound in high purity. guidechem.com The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | A complex pattern of aromatic protons, with distinct signals for each of the substituted rings. A singlet corresponding to the methyl group protons would be expected around 2.4 ppm. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon around 195 ppm. Signals for the carbons bearing chlorine atoms would also be present. |
| FT-IR | A strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the C=O stretching vibration of the diaryl ketone. Bands corresponding to C-Cl stretching and aromatic C-H stretching would also be observed. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₄H₁₀Cl₂O (m/z = 279.99), along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
| UV-Visible | Absorption maxima in the UV region, typically around 250-260 nm and a weaker n-π* transition at longer wavelengths, characteristic of the benzophenone chromophore. sciencepublishinggroup.com |
Structural and Physicochemical Properties
The structural and physicochemical properties of this compound are dictated by the nature and position of its substituents.
Crystal Structure and Molecular Geometry
Table 2: Predicted Crystallographic and Physical Properties
| Property | Predicted Value/Observation |
| Crystal System | Likely monoclinic or orthorhombic, common for substituted benzophenones. acs.orgebi.ac.uk |
| Space Group | Dependent on the molecular packing and symmetry. |
| Dihedral Angle | Expected to be > 60° due to the ortho-chloro substituent. researchgate.net |
| Melting Point | A distinct melting point, influenced by crystal packing efficiency. Substituted benzophenones exhibit a wide range of melting points. nih.gov |
| Solubility | Generally soluble in organic solvents like dichloromethane, acetone, and ethyl acetate (B1210297); low solubility in water. nih.govcerij.or.jp |
Thermal and Photophysical Characteristics
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the compound. TGA would reveal the decomposition temperature, which for many benzophenone derivatives is quite high, often above 300°C. nih.gov DSC would show a sharp endotherm at the melting point and could reveal other phase transitions if they exist. sciencepublishinggroup.com
The photophysical properties are of particular interest for benzophenones. Like its parent compound, this compound is expected to exhibit characteristic UV absorption. sciencepublishinggroup.com Upon excitation, benzophenones typically undergo very efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁). This process usually leads to very weak or negligible fluorescence but strong phosphorescence at low temperatures. acs.org The presence of heavy atoms like chlorine can further enhance the rate of intersystem crossing. rsc.org The triplet energy is a crucial parameter, particularly for applications in photochemistry and as host materials for phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.netacs.org
Table 3: Anticipated Photophysical and Thermal Properties
| Property | Technique | Anticipated Behavior |
| Thermal Stability (T_d) | TGA | High decomposition temperature, likely >300 °C. nih.gov |
| Melting Point (T_m) | DSC | A sharp endothermic peak corresponding to melting. nih.gov |
| UV Absorption | UV-Vis Spectroscopy | Strong π-π* absorption bands and a weaker n-π* band. sciencepublishinggroup.comnih.gov |
| Luminescence | Fluorescence/Phosphorescence Spectroscopy | Weak or no fluorescence, but potentially strong phosphorescence at 77 K. acs.org |
| Triplet Energy (E_T) | Phosphorescence Spectroscopy | High triplet energy, a key characteristic of the benzophenone chromophore. acs.orgrsc.org |
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQEMSOEFOJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641753 | |
| Record name | (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861307-17-7 | |
| Record name | (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR for Chemical Environment Analysis
A ¹H NMR spectrum of 2,3'-Dichloro-4'-methylbenzophenone would be expected to reveal distinct signals for the aromatic protons on the two substituted benzene (B151609) rings and the methyl group protons. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, as well as the electron-donating effect of the methyl group. Protons on the 2-chlorophenyl ring would likely appear at different chemical shifts compared to those on the 3'-chloro-4'-methylphenyl ring due to the differing substitution patterns. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the protons within each ring.
Without experimental data, a table of expected ¹H NMR chemical shifts and coupling constants cannot be compiled.
Carbon-13 (¹³C) NMR for Carbon Backbone Elucidation
The ¹³C NMR spectrum would provide a signal for each unique carbon atom in this compound. The chemical shifts of the carbon atoms would be indicative of their hybridization and chemical environment. The carbonyl carbon would be expected to appear at a significantly downfield chemical shift (typically in the range of 190-200 ppm). The aromatic carbons would resonate in the approximate range of 120-145 ppm, with the specific shifts influenced by the attached chlorine and methyl substituents. The methyl carbon would appear at a much higher field (upfield).
A data table of ¹³C NMR chemical shifts remains to be populated pending the availability of experimental spectra.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other on the aromatic rings.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over two or three bonds). This technique would be crucial for establishing the connectivity between the two aromatic rings through the carbonyl group and for confirming the relative positions of the substituents on each ring.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically appearing in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically in the fingerprint region below 800 cm⁻¹).
A table of characteristic FT-IR absorption bands cannot be accurately presented without experimental data.
Raman Spectroscopy for Molecular Vibrations
Specific Raman shifts for this compound are not available in the current literature.
Analysis of Dichroic Behavior in Polarized Spectra
Dichroism refers to the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound is not inherently chiral, it can be studied in a chiral environment or if it adopts a stable, non-superimposable conformation. Techniques like Electronic Circular Dichroism (ECD) are instrumental in determining the absolute configuration of chiral molecules. For benzophenone (B1666685) derivatives that possess chirality, either through inherent structure or induced by a chiral solvent, ECD spectra can elucidate the spatial arrangement of the phenyl rings relative to the carbonyl group. researchgate.net The analysis involves comparing experimentally obtained spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations, which can correlate the sign and intensity of Cotton effects to specific stereochemical features. researchgate.net For a non-chiral molecule like this compound in an achiral solvent, no circular dichroism is expected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (C₁₄H₁₀Cl₂O), the molecular weight is 265.1 g/mol . nih.gov
In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of benzophenones is well-characterized and typically involves cleavage alpha to the carbonyl group. whitman.educhemguide.co.uk Due to the presence of two chlorine atoms, the mass spectrum will exhibit characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes are in an approximate 3:1 ratio).
The expected primary fragmentation pathways for this compound would involve the loss of the substituted phenyl groups as radicals, leading to the formation of acylium ions. Key fragmentation steps include:
Formation of the molecular ion [M]⁺• at m/z 265 (and its isotopic peaks).
α-cleavage: Loss of the 3-chlorophenyl radical to form the [M - C₆H₄Cl]⁺ ion (m/z 154).
α-cleavage: Loss of the 2-chloro-4-methylphenyl radical to form the [M - C₇H₆Cl]⁺ ion (m/z 139).
Subsequent fragmentation: The acylium ions can further lose a molecule of carbon monoxide (CO), a common fragmentation pathway for ketones. researchgate.net For example, the ion at m/z 139 could lose CO to form a fragment at m/z 111.
The mass spectrum of the isomeric 2,4'-Dichlorobenzophenone provides a representative example of the fragmentation pattern. nih.gov
Table 1: Representative Mass Spectrometry Fragmentation Data for Dichlorobenzophenone Isomers
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 250 | 19.0 | [C₁₃H₈Cl₂O]⁺• (Molecular Ion) |
| 139 | 99.9 | [C₇H₄ClO]⁺ (Chlorobenzoyl cation) |
| 141 | 31.6 | Isotopic peak for [C₇H₄ClO]⁺ |
| 111 | 32.1 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |
| 75 | 20.9 | [C₆H₃]⁺ |
Note: Data is for the isomer 2,4'-Dichlorobenzophenone and serves as a representative example. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of benzophenone and its derivatives is characterized by distinct absorption bands corresponding to n→π* and π→π* transitions. mdpi.comresearchgate.net
The electronic spectrum of benzophenone-based compounds typically displays two main absorption regions:
π→π* Transition: This is a high-intensity absorption band typically observed in the range of 240-300 nm. researchgate.netmdpi.com It arises from the promotion of an electron from a π bonding orbital, associated with the aromatic rings and the carbonyl group, to a π* antibonding orbital. This transition has a high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹). libretexts.org
n→π* Transition: This is a lower-intensity, formally forbidden transition that appears as a weak band at longer wavelengths, typically in the 320-370 nm region. mdpi.comresearchgate.net It involves the excitation of an electron from one of the non-bonding lone pairs (n) on the carbonyl oxygen to the π* antibonding orbital of the carbonyl group. The molar absorptivity for this transition is significantly lower (ε ≈ 10-200 L mol⁻¹ cm⁻¹). libretexts.org
The polarity of the solvent has a pronounced and differential effect on the electronic transitions of benzophenones, a phenomenon known as solvatochromism. mdpi.commissouri.edu
Hypsochromic Shift (Blue Shift) of the n→π* Transition: When the solvent polarity increases (e.g., from hexane (B92381) to ethanol), the n→π* absorption band shifts to a shorter wavelength (higher energy). missouri.edu This is because polar solvents, particularly protic ones, can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen, which lowers the energy of the non-bonding ground state orbital. The excited state is less stabilized, leading to a larger energy gap for the transition. libretexts.org
Bathochromic Shift (Red Shift) of the π→π* Transition: Conversely, the π→π* transition typically undergoes a shift to a longer wavelength (lower energy) in polar solvents. mdpi.commissouri.edu This occurs because the π* excited state is generally more polar than the π ground state and is therefore stabilized to a greater extent by polar solvent interactions, reducing the energy of the transition. libretexts.org
Table 2: Typical Solvent Effects on UV Transitions of Benzophenone
| Solvent | Transition | Wavelength (λ_max, nm) | Type of Shift (from Nonpolar to Polar) |
| Cyclohexane (Nonpolar) | π→π | ~248 | - |
| n→π | ~347 | - | |
| Ethanol (B145695) (Polar) | π→π | ~252 | Bathochromic (Red Shift) |
| n→π | ~334 | Hypsochromic (Blue Shift) |
Note: Data is for the parent compound benzophenone and serves as a representative example. mdpi.com
The intensity of an absorption band is quantified by the molar absorption coefficient (ε), also known as molar absorptivity, which is determined using the Beer-Lambert law. The integrated absorption coefficient is the total area under an absorption band and provides a measure of the total probability of that electronic transition.
For benzophenone derivatives, the molar absorptivity values confirm the nature of the transitions. The π→π* transitions exhibit high ε values, typically in the range of 10,000 to 20,000 L mol⁻¹ cm⁻¹, reflecting their high probability (allowed transition). In contrast, the n→π* transitions have much lower ε values, often between 100 and 500 L mol⁻¹ cm⁻¹, consistent with their character as a formally forbidden transition. mdpi.comlibretexts.org Specific values for this compound are not available in the literature, but they are expected to fall within these characteristic ranges.
X-ray Crystallography for Solid-State Molecular and Crystal Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing data on bond lengths, bond angles, and torsion angles. While the specific crystal structure of this compound is not documented, analysis of related structures like benzophenone and 4-methylbenzophenone (B132839) provides a clear model of its expected solid-state conformation. nih.govchemicalbook.com
In the solid state, benzophenone derivatives are not planar. The steric hindrance between the ortho-hydrogens of the two phenyl rings forces them to twist out of the plane of the central carbonyl group. The two phenyl rings typically adopt a twisted conformation with significant dihedral angles relative to the carbonyl plane.
For 4-methylbenzophenone, two polymorphic forms have been identified, a stable monoclinic α-form and a metastable trigonal β-form. chemicalbook.com The crystallographic data for the stable α-form provides a representative example of the structural parameters expected for this class of compounds.
Table 3: Representative Crystallographic Data for 4-Methylbenzophenone (α-form)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.70 |
| b (Å) | 13.89 |
| c (Å) | 14.08 |
| β (°) | 95.18 |
| Volume (ų) | 1108.9 |
| Z (molecules/unit cell) | 4 |
Note: Data is for the related compound 4-Methylbenzophenone and serves as a representative example. chemicalbook.com
The detailed analysis of bond lengths and angles would confirm standard sp² hybridization for the carbonyl carbon and aromatic ring carbons. The key structural feature is the torsion angles defining the orientation of the phenyl rings. For this compound, these angles would be influenced by the positions of the chloro and methyl substituents.
Determination of Unit Cell Parameters and Space Group
Currently, specific experimental data regarding the unit cell parameters and space group of this compound are not available in the public domain based on the conducted search. Crystallographic studies on analogous dichlorinated compounds reveal a variety of crystal systems and space groups, underscoring the necessity of experimental determination for each unique molecular structure. For instance, the crystal structure of (Z)-2,3-dichloro-1,4-bis-(4-methoxyphenyl)but-2-ene-1,4-dione, a different dichlorinated molecule, was solved, but this information is not transferable. nih.gov Similarly, while data exists for 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, which crystallizes in the orthorhombic space group P2₁2₁2₁, this provides no direct insight into the crystal structure of this compound. nih.gov
The determination of unit cell parameters (a, b, c, α, β, γ) and the space group is a foundational step in crystal structure analysis, defining the basic repeating unit of the crystal and the symmetry operations that relate the molecules within it. Without experimental single-crystal X-ray diffraction data for this compound, these parameters remain unknown.
Table 1: Unit Cell Parameters for this compound
| Parameter | Value |
|---|---|
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Crystal System | Data not available |
Intermolecular Interactions and Packing Arrangements
In related halogenated compounds, a variety of non-covalent interactions have been observed to play crucial roles in the crystal packing. These can include C-H···O and C-H···N hydrogen bonds, halogen bonding (such as Cl···Cl and Cl···O contacts), C-Cl···π interactions, and van der Waals forces. nih.govnih.gov For example, in some dichlorinated compounds, molecules are linked into sheets or three-dimensional networks through these interactions. nih.gov The presence and geometry of the chloro and methyl substituents on the benzophenone core of this compound would be expected to significantly influence the types and strengths of these interactions, leading to a unique packing motif. However, without experimental crystallographic data, any description of the specific intermolecular contacts and the resulting supramolecular architecture of this compound would be purely speculative.
Computational Chemistry and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations serve as a powerful tool to elucidate the molecular structure, properties, and reactivity of chemical compounds. For 2,3'-Dichloro-4'-methylbenzophenone, these theoretical studies provide data that is often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a mainstay of computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to investigate the properties of benzophenone (B1666685) derivatives. dergipark.org.trresearchgate.net These studies provide reliable predictions of molecular geometry, vibrational spectra, and electronic properties. researchgate.net
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the most stable arrangement of its constituent atoms in three-dimensional space. The process accounts for the rotational freedom around the single bonds connecting the phenyl rings to the central carbonyl group.
The presence of bulky chlorine atoms and a methyl group on the phenyl rings influences the dihedral angles between the rings and the carbonyl plane. In many substituted benzophenones, the phenyl rings are twisted out of the plane of the carbonyl group to alleviate steric hindrance. Conformational analysis through techniques like Potential Energy Surface (PES) scans can identify the global minimum energy structure. researchgate.net For similar molecules, it has been shown that the mean planes of the phenyl rings are often not coplanar. scispace.com
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzophenone Structure Note: This data is representative and based on DFT calculations for structurally similar compounds.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.24 | - | - |
| C-Cl (on 2-position) | 1.75 | - | - |
| C-Cl (on 3'-position) | 1.74 | - | - |
| C-C (carbonyl-phenyl) | 1.50 | - | - |
| C-C-C (in phenyl ring) | - | ~120 | - |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule.
The vibrational modes of this compound can be assigned to specific functional groups. For instance, the C=O stretching vibration of the benzophenone core is a prominent feature, typically appearing in the 1600-1700 cm⁻¹ region of the IR spectrum. scispace.com The C-Cl stretching vibrations are expected in the lower frequency region, generally between 500 and 800 cm⁻¹. umich.edu Aromatic C-H stretching modes are usually found above 3000 cm⁻¹. scispace.com To improve the agreement between theoretical and experimental vibrational frequencies, calculated values are often multiplied by a scaling factor. researchgate.net
Table 2: Representative Calculated Vibrational Frequencies and Assignments Note: These frequencies are unscaled and representative of similar aromatic ketones.
| Frequency (cm⁻¹) | Assignment |
|---|---|
| > 3000 | Aromatic C-H Stretch |
| ~1660 | C=O Carbonyl Stretch |
| ~1590 | Aromatic C=C Stretch |
| ~1280 | Aromatic C-H In-plane Bend |
| ~750 | C-Cl Stretch |
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov For conjugated systems like benzophenones, the HOMO and LUMO are often delocalized over the π-system of the aromatic rings and the carbonyl group. nih.gov
Table 3: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and based on DFT calculations for related compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are valuable for predicting the sites of electrophilic and nucleophilic attack. scienceopen.com The MEP surface is colored to indicate different potential values: red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer (donor-acceptor) interactions between filled and vacant orbitals, which are crucial for understanding molecular stability. dergipark.org.tr The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules, providing insights into their photophysical and photochemical properties. pdx.eduuwec.eduresearchgate.netyale.eduorganicchemistrydata.org
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules by calculating the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.netrajpub.comcsic.esresearchgate.netsigmaaldrich.comresearchgate.netchemrxiv.orgrsc.org For this compound, a TD-DFT calculation (e.g., using the CAM-B3LYP functional, which is often suitable for charge-transfer excitations common in such molecules) would yield a series of excitation energies corresponding to different electronic transitions (e.g., n→π* and π→π*). These transitions would be characterized by their wavelength (λmax) and oscillator strength (f), which relates to the intensity of the absorption peak.
A study on the related compound 2-Chloro-3,4-dimethoxybenzaldehyde utilized TD-DFT to calculate excitation energies and oscillator strengths, which were then compared with experimental UV-Vis spectra. researchgate.netrajpub.com A similar approach for this compound would provide a theoretical prediction of its absorption spectrum.
Table 2: Hypothetical TD-DFT Predicted UV-Visible Absorption Data for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | - | - | - |
| S0 → S2 | - | - | - |
| S0 → S3 | - | - | - |
| Note: This table is for illustrative purposes only, as no published data exists for this compound. |
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR/Raman intensities)
Computational methods can also predict various spectroscopic parameters, which are invaluable for structure elucidation and characterization.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ). pdx.eduyale.eduorganicchemistrydata.org By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR spectra. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data if available. For example, experimental ¹H NMR data for the similar compound 4-methylbenzophenone (B132839) is publicly available and could serve as a reference point for substituent effects. chemicalbook.com
IR/Raman Intensities: The calculation of vibrational frequencies and their corresponding infrared (IR) and Raman intensities is another strength of DFT. researchgate.netresearchgate.net This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical vibrational spectrum can aid in the assignment of experimental IR and Raman bands to specific molecular motions.
Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. csic.esresearchgate.netsemanticscholar.orgfrontiersin.orgwustl.eduresearchgate.net For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the phenyl rings to the carbonyl group, MD simulations can reveal the preferred conformations and the energy barriers between them.
Quantum Chemical Topology and Molecular Quantum Similarity Measures
Quantum Chemical Topology (QCT) and Molecular Quantum Similarity Measures (MQSM) are advanced computational techniques that provide a deeper understanding of molecular structure and properties.
Application in Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While no QSAR/QSPR studies specifically featuring this compound are documented, descriptors derived from its computed structure could be incorporated into such models.
Molecular Quantum Similarity Measures (MQSM) can be used as descriptors in QSAR/QSPR studies. These measures quantify the similarity between molecules based on their electron density or other quantum mechanical properties. By comparing the MQSM of this compound with a set of compounds with known activities or properties, it would be possible to predict its behavior without direct experimental testing.
Topological Quantum Similarity Indices
In the realm of computational chemistry, Topological Quantum Similarity Indices (TQSI) offer a sophisticated framework for analyzing and comparing molecular structures. These indices bridge the gap between classical topological descriptors, which are based on the graph representation of a molecule, and the principles of quantum mechanics. raco.cat This approach provides a more nuanced understanding of molecular properties by incorporating three-dimensional structural information and the chemical nature of the constituent atoms. raco.cat
The foundation of TQSI lies in the Molecular Quantum Similarity Theory. Unlike classical topological indices that often rely on a hydrogen-suppressed molecular graph, quantum similarity-related indices utilize the full 3D geometry of the molecule. raco.cat The calculation of these indices involves optimizing the molecular geometry and determining the effective charges of each atom. This is typically achieved through semi-empirical quantum chemistry methods like AMI, as implemented in software packages such as AMPAC. raco.cat
A key aspect of these indices is the incorporation of overlap matrix elements, which are calculated using a basis set that is dependent on the specific atoms within the molecule. This allows for a more detailed and chemically sensitive description of the molecular structure. raco.cat By considering the Euclidean distances between atoms and their effective charges, TQSI can provide valuable insights that correlate with various molecular properties. raco.cat
The application of TQSI allows for a quantitative comparison between different molecules. For instance, by calculating a set of quantum similarity indices for a series of compounds, it is possible to establish relationships between their structural features and their activities, a cornerstone of Quantitative Structure-Property Relationship (QSPR) studies. raco.cat
Reaction Mechanisms and Reactivity Studies of 2,3 Dichloro 4 Methylbenzophenone
Carbonylic Reactivity
The carbonyl group is a central feature of 2,3'-Dichloro-4'-methylbenzophenone's reactivity, participating in both nucleophilic addition and radical reactions.
Nucleophilic Addition Reactions at the Carbonyl Group
The carbon atom of the carbonyl group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further influenced by the electronic effects of the substituents on the two phenyl rings. The 2-chloro substituent on one ring and the 3'-chloro and 4'-methyl substituents on the other ring modulate the reactivity of the carbonyl group towards nucleophiles.
Nucleophilic addition reactions are a cornerstone of carbonyl chemistry, leading to the formation of a tetrahedral intermediate. fiveable.me Common nucleophiles include organometallic reagents like Grignard reagents and organolithium compounds, as well as hydride reducing agents. fiveable.meyoutube.com
Grignard and Organolithium Reagents: The addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl carbon of this compound would result in the formation of a tertiary alcohol after acidic workup. mnstate.edulibretexts.orgmiracosta.edu The presence of two different substituted phenyl groups means that the resulting alcohol will be chiral if the incoming R group is not identical to either of the existing aryl groups. The reaction proceeds via nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. mnstate.edu
Hydride Reduction: The reduction of the carbonyl group to a secondary alcohol can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the corresponding alcohol, (2-chlorophenyl)(3'-chloro-4'-methylphenyl)methanol.
| Reagent | Product Type | General Reaction Conditions |
| Grignard Reagent (RMgX) | Tertiary Alcohol | Anhydrous ether or THF, followed by acidic workup mnstate.edumiracosta.edu |
| Organolithium (RLi) | Tertiary Alcohol | Anhydrous ether or THF, followed by acidic workup fiveable.me |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol (B129727) or ethanol (B145695) solvent youtube.com |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ether or THF, followed by careful workup youtube.com |
Radical Reactions Initiated by the Carbonyl Moiety
The carbonyl group of benzophenones can initiate radical reactions upon photochemical excitation. Upon absorption of UV light, benzophenone (B1666685) and its derivatives can be excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. libretexts.org
For this compound, irradiation in the presence of a hydrogen donor, such as isopropanol, would lead to the formation of the corresponding ketyl radical. These ketyl radicals can then dimerize to form a pinacol, a 1,2-diol. This photoreduction process is a well-established reaction for benzophenones. The presence of substituents on the phenyl rings can influence the efficiency of this process.
Halogen-Mediated Reactivity
The two chlorine atoms on the phenyl rings of this compound significantly influence its reactivity, primarily through their electron-withdrawing inductive effects and their ability to act as leaving groups in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions due to Electron-Withdrawing Halogens
Aryl halides are typically unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring for nucleophilic aromatic substitution (SₙAr). libretexts.orgnih.gov The carbonyl group in this compound acts as a moderate electron-withdrawing group through resonance and induction, potentially activating the attached phenyl ring towards nucleophilic attack.
The chlorine atom at the 2-position is ortho to the carbonyl group, which could enhance its reactivity towards nucleophiles compared to the chlorine at the 3'-position, which is meta to the carbonyl and thus not activated by resonance. Therefore, nucleophilic substitution with strong nucleophiles like amines or alkoxides might preferentially occur at the 2-position. nih.govquizlet.com
| Nucleophile | Potential Product | General Reaction Conditions |
| Amine (R₂NH) | (2-amino-phenyl)(3'-chloro-4'-methylphenyl)methanone | High temperature, often in the presence of a base or catalyst scispace.com |
| Alkoxide (RO⁻) | (2-alkoxy-phenyl)(3'-chloro-4'-methylphenyl)methanone | Aprotic solvent, elevated temperature quizlet.com |
Halogen Abstraction Processes
Halogen atoms can be abstracted from aromatic rings by radical species. Theoretical studies have investigated the abstraction of halogens by formyl radicals, indicating that such processes can be exothermic. rsc.org In the context of this compound, radical-induced dehalogenation could be a possible reaction pathway under specific radical conditions, for instance, using tributyltin hydride in the presence of a radical initiator. libretexts.org This would lead to the stepwise removal of the chlorine atoms.
Methyl Group Reactivity
The methyl group attached to the 4'-position of the benzophenone core is also a site of potential reactivity. While generally less reactive than the carbonyl or halogenated positions, it can undergo reactions typical of benzylic methyl groups.
Under strong oxidizing conditions, for instance with potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group could be oxidized to a carboxylic acid, yielding 3'-chloro-4'-carboxy-2-chlorobenzophenone. Alternatively, radical halogenation, for example with N-bromosuccinimide (NBS) in the presence of a radical initiator, could lead to the formation of a benzylic halide, (2-chlorophenyl)(3'-chloro-4'-(bromomethyl)phenyl)methanone. This benzylic halide would then be a versatile intermediate for further functionalization.
Oxidation Reactions of the Methyl Moiety
The methyl group attached to the benzophenone core is susceptible to oxidation, a common reaction for aromatic methyl groups. This transformation typically requires strong oxidizing agents and can proceed through several stages, culminating in the formation of a carboxylic acid.
Detailed Research Findings:
While direct studies on the oxidation of this compound are not extensively documented, research on similar molecules, such as o-methylbenzophenone, provides insight. For instance, in the presence of a bicarbonate solution, the biradical intermediate formed during photochemical reactions can be quenched to form a carboxylic acid. nih.govresearchgate.net This suggests that under specific conditions, particularly those involving photochemical activation, the methyl group can be oxidized. The reaction with carbon dioxide, driven by UV light, can also lead to carboxylation, forming an o-acylphenylacetic acid. mdpi.com
Common laboratory reagents for the oxidation of an aryl methyl group to a carboxylic acid include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The reaction with KMnO₄, for example, would likely proceed as follows:
Step 1: Attack of the permanganate ion on the methyl group, facilitated by heat.
Step 2: A series of oxidative steps converting the methyl group first to an alcohol, then to an aldehyde, and finally to a carboxylate salt.
Step 3: Acidification of the reaction mixture to protonate the carboxylate, yielding the final carboxylic acid product, 2,3'-dichlorobenzophenone-4'-carboxylic acid.
The presence of the electron-withdrawing chloro groups on the benzophenone rings would likely influence the reaction rate, potentially making the methyl group slightly less susceptible to oxidation compared to an unsubstituted methylbenzophenone.
Table 1: Potential Oxidation Reactions of this compound This table is predictive, based on general knowledge of organic chemistry, as direct experimental data for this specific compound is scarce.
| Oxidizing Agent | Expected Product | Typical Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 2,3'-Dichlorobenzophenone-4'-carboxylic acid | Basic solution, heat, followed by acid workup |
| Chromic Acid (H₂CrO₄) | 2,3'-Dichlorobenzophenone-4'-carboxylic acid | Acidic solution, heat |
| Photochemical with CO₂ | 2-(2-(3-chlorobenzoyl)phenyl)acetic acid | UV irradiation, CO₂ atmosphere mdpi.com |
Intramolecular Hydrogen Transfer Reactions
A key feature of ortho-methyl substituted benzophenones is their ability to undergo intramolecular hydrogen transfer upon photochemical excitation. This is a well-studied Norrish Type II-type reaction.
Detailed Research Findings:
Upon absorption of UV light, the benzophenone moiety is excited from its ground state (S₀) to an excited singlet state (S₁). bgsu.edu It then rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T₁). nih.govbgsu.edu The electrophilic oxygen of the triplet carbonyl group then abstracts a hydrogen atom from the nearby ortho-methyl group in a 1,5-hydrogen transfer. nih.govresearchgate.net This process is efficient and results in the formation of a short-lived biradical intermediate, specifically a 1,4-biradical or photoenol. nih.govresearchgate.net
Studies on o-methylbenzophenone using femtosecond and nanosecond transient absorption spectroscopy have elucidated this pathway, identifying the formation of the triplet state, the biradical intermediate, and the subsequent enol transient. nih.govresearchgate.net The lifetime and fate of these intermediates are highly dependent on the solvent and pH. nih.gov For this compound, this reaction would lead to the formation of a photoenol, which can then undergo further reactions, such as cyclization or reaction with external trapping agents. researchgate.net For instance, the photoenol generated from o-methylbenzophenone is known to react with dienophiles in a Diels-Alder fashion. researchgate.net
Reaction Kinetics and Rate Law Determination
The kinetics of reactions involving benzophenones, particularly photochemical reactions, are often studied using techniques like laser flash photolysis. acs.orgnih.gov This allows for the determination of rate constants for the elementary steps involved.
Detailed Research Findings:
For the intramolecular hydrogen abstraction, the process is unimolecular, meaning its rate depends only on the concentration of the excited state species. The rate law for this elementary step can be expressed as:
Rate = k [T₁]
Where:
k is the rate constant for the hydrogen abstraction.
[T₁] is the concentration of the triplet state of this compound.
The values of these rate constants are influenced by substituent effects. The electron-withdrawing chloro groups on this compound are expected to affect the energy levels of the excited states and the stability of the resulting ketyl-like radical, thereby influencing the reaction rates. acs.org Studies on substituted benzophenones have shown that the rates of photoreduction change in parallel with the reaction enthalpies, which are determined by the stability of the forming ketyl radicals. acs.org
Table 2: Kinetic Parameters for Related Benzophenone Reactions Data from analogous systems used to infer the behavior of this compound.
| Process | System | Rate Constant / Lifetime | Reference |
|---|---|---|---|
| Triplet State Decay | Benzophenone in poly(ethylene-co-butylene) | τ ≈ 200 ns | rsc.org |
| Geminate Recombination (Cage) | Benzophenone ketyl radical | τ ≈ 1 µs | rsc.org |
| Bulk Recombination | Benzophenone ketyl radical | τ ≈ 100 µs | rsc.org |
| Hydrogen Transfer | o-Benzophenone radical (calculated) | k = 7.9 x 10⁶ s⁻¹ | nih.gov |
Identification of Reaction Intermediates
The study of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. For the photochemical reactions of this compound, several key intermediates are expected.
Detailed Research Findings:
The primary intermediates in the photochemistry of ortho-methylbenzophenones have been identified using time-resolved spectroscopic techniques. nih.govresearchgate.netnih.gov
Triplet State (T₁): Following UV excitation and intersystem crossing, the benzophenone triplet state is formed. bgsu.edu This species is a diradical itself (n,π*) and is responsible for the initial hydrogen abstraction. youtube.com It has a characteristic transient absorption spectrum, typically observed in the 530-570 nm region for benzophenone derivatives. bgsu.edu
Biradical Intermediate: The intramolecular hydrogen transfer results in a 1,4-biradical. nih.govresearchgate.net This species is very short-lived. In acidic solutions, this biradical can be protonated to form a cation biradical, which can then cyclize. nih.gov
Photoenol: The biradical can tautomerize to form a more stable Z- and E-photoenol. These enols are diene-like structures that can be observed by their transient absorption, often around 350-410 nm, and can have lifetimes on the microsecond scale. nih.govnih.gov These enols are key intermediates in subsequent thermal reactions, such as cyclization to form indanols or cycloaddition with other molecules. researchgate.netnih.gov
Laser flash photolysis studies of 2-methylbenzil, a structurally related compound, identified transient absorptions at 350 nm and 410 nm, which were attributed to a mixture of two possible photoenols with lifetimes of around 200 microseconds. nih.gov
Investigation of Elementary Steps and Molecularity
A complete reaction mechanism is composed of a sequence of elementary steps, each describing a single molecular event. youtube.comfiveable.melibretexts.orglibretexts.org The molecularity of an elementary step refers to the number of molecules that participate in it. youtube.comlibretexts.org
Detailed Research Findings:
The photochemical reaction of this compound can be broken down into the following elementary steps:
Photon Absorption (Unimolecular): A molecule of this compound absorbs a photon of UV light, promoting it to an excited singlet state.
BP(S₀) + hν → BP(S₁)
Intersystem Crossing (Unimolecular): The excited singlet state rapidly converts to the more stable triplet state. bgsu.edu
BP(S₁) → BP(T₁)
Intramolecular Hydrogen Abstraction (Unimolecular): The triplet state undergoes an internal rearrangement where a hydrogen from the methyl group is transferred to the carbonyl oxygen. nih.govresearchgate.net
BP(T₁) → Biradical
Tautomerization/Cyclization (Unimolecular): The resulting biradical can either tautomerize to form the photoenol or cyclize to form a cyclobutanol (B46151) product. nih.govresearchgate.net
Biradical → Photoenol or Biradical → Cyclobutanol
Further Reactions (Bimolecular): The photoenol can then react with other species in a bimolecular fashion, for example, with a dienophile in a Diels-Alder reaction. researchgate.net
Photoenol + Dienophile → Cycloadduct
Each of the initial steps (absorption, intersystem crossing, H-abstraction) is a unimolecular process, as it involves only a single molecule of the benzophenone derivative. fiveable.melibretexts.org Subsequent reactions of the intermediates can be unimolecular or bimolecular depending on the specific pathway.
Stereochemical Outcomes of Reactions
The stereochemistry of a reaction describes the three-dimensional arrangement of its products. ochemtutor.com This is particularly relevant when new chiral centers are formed.
Detailed Research Findings:
In the reactions of this compound, the formation of new stereocenters is possible, particularly during cyclization reactions. For example, the cyclization of the biradical intermediate formed from o-methylbenzil leads to the formation of 2-hydroxy-2-phenylindan-1-one, which contains a new chiral center at the C2 position. nih.gov
However, reactions that proceed through planar or rapidly inverting radical intermediates often result in a racemic mixture (an equal mixture of both enantiomers) if a new chiral center is formed from an achiral starting material. ochemtutor.com The biradical intermediate formed via intramolecular hydrogen transfer is a radical species. If this intermediate cyclizes to form a product with a new stereocenter, it is likely that both possible stereoisomers will be formed. Unless there is a chiral influence present (such as a chiral solvent or catalyst), the product is expected to be a racemic mixture.
In cases where the reaction involves diastereomers, the outcome can be more specific. For example, some domino reactions involving related structures have been shown to proceed with high diastereoselectivity, favoring the formation of one diastereomer over another. researchgate.net However, without specific experimental data for this compound, the stereochemical outcome of its reactions remains speculative and would likely favor racemic products in the absence of external chiral controls.
Photochemistry and Photophysical Properties
Photoexcitation and Excited State Dynamics
Upon absorption of ultraviolet light, 2,3'-Dichloro-4'-methylbenzophenone is promoted to an electronically excited state. The subsequent relaxation processes are complex and rapid, involving multiple electronic states and transitions between them.
Like the parent benzophenone (B1666685) molecule, the excited state manifold of this compound is characterized by distinct singlet (S) and triplet (T) states. etnalabs.com Photoexcitation initially promotes the molecule to a singlet excited state. The lowest excited singlet state (S1) originates from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, designated as an n,π* state. etnalabs.combgsu.edu A higher energy singlet state (S2) results from a π,π* transition within the carbonyl group. etnalabs.com
Following initial excitation, the molecule typically undergoes very rapid internal conversion to the S1 state. bgsu.edu However, the most crucial feature of benzophenone photochemistry is the highly efficient population of the triplet manifold. The lowest triplet state (T1) is also of n,π* character and lies at a slightly lower energy than the S1 state. etnalabs.com The high efficiency of triplet state formation is central to the photochemical reactivity of benzophenones. acs.org
Table 1: Key Excited States in Benzophenone Derivatives
| State | Type | Description | Role |
|---|---|---|---|
| S1 | n,π* | Lowest excited singlet state | Short-lived intermediate, precursor to triplet state |
| S2 | π,π* | Second excited singlet state | Populated at shorter excitation wavelengths, rapidly converts to S1 bgsu.edu |
| T1 | n,π* | Lowest triplet state | Primary reactive state in photoreduction, relatively long-lived |
This table summarizes the general characteristics of excited states in benzophenones, which are expected to be applicable to this compound.
Intersystem crossing (ISC) is the spin-forbidden transition from an excited singlet state to a triplet state. In benzophenones, this process is exceptionally fast and efficient. acs.orgrsc.org Computational and experimental studies have shown that the dominant pathway for ISC in benzophenone is not a direct S1 → T1 transition. Instead, it proceeds via a higher-lying triplet state, T2(π,π*). acs.orgacs.orgacs.org
The preferred mechanism is an indirect route: S1(n,π) → T2(π,π) → T1(n,π). acs.org The transition between the S1(n,π) and T2(π,π*) states is favored because the change in orbital type facilitates the necessary spin-orbit coupling, which is the interaction that enables the spin flip. etnalabs.com Following population of the T2 state, the molecule rapidly undergoes internal conversion to the lower-energy T1 state, from which the subsequent photochemistry occurs. acs.org The presence of chlorine atoms in the this compound structure is expected to further enhance the rate of intersystem crossing through the heavy-atom effect, which increases spin-orbit coupling. rsc.org
The nature and position of substituents on the phenyl rings significantly modulate the photophysical properties of benzophenone derivatives. acs.orgnih.gov Substituents can alter excited state lifetimes and energy transfer efficiencies by influencing:
Energy Levels: Electron-donating or -withdrawing groups can shift the energies of the n,π* and π,π* states, affecting the energy gaps between S1, T1, and T2, which in turn influences the rates of internal conversion and intersystem crossing.
Spin-Orbit Coupling: Substituents can change the magnitude of spin-orbit coupling. rsc.orgrsc.org For this compound, the two chlorine atoms are expected to increase the rate of ISC.
Radical Stability: The substituents also affect the stability of the ketyl radical intermediate formed during photoreduction, which influences the kinetics of the reaction. acs.orgnih.gov The electron-withdrawing nature of the chlorine atoms and the electron-donating character of the methyl group will have competing effects on the electronic distribution and reactivity of the excited state.
Photoreduction Reactions
The T1 triplet state of benzophenones is a potent hydrogen abstractor. In the presence of a suitable hydrogen-donating solvent or substrate (often an alcohol), the excited benzophenone molecule can abstract a hydrogen atom, initiating a photoreduction reaction. acs.orgresearchgate.net
The classic photoreduction of benzophenone in a solvent like isopropyl alcohol serves as a model for the expected reactivity of this compound. rsc.org The reaction mechanism proceeds via the following steps:
Photoexcitation of the benzophenone derivative (BP) to its singlet state, followed by efficient intersystem crossing to the triplet state (³BP*).
The triplet-state molecule abstracts a hydrogen atom from the hydrogen donor (e.g., isopropyl alcohol, (CH₃)₂CHOH), forming two radical intermediates: a benzhydrol-type ketyl radical and an alcohol-derived radical. bgsu.edu
Two ketyl radicals then dimerize (couple) to form a pinacol, in this case, a substituted benzopinacol. researchgate.netrsc.org
For this compound, this process would lead to the formation of the corresponding dichlorinated and methylated benzopinacol. The primary product of the photoreduction is this dimeric adduct. researchgate.net
The quantum yield (Φ) of a photochemical reaction quantifies its efficiency—it is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For the photoreduction of benzophenone in isopropyl alcohol, the quantum yield of benzophenone disappearance can approach a value of 2. bgsu.edu
This high quantum yield is explained by a secondary reaction step. The alcohol-derived radical (e.g., (CH₃)₂ĊOH) formed in the initial hydrogen abstraction step can transfer a hydrogen atom to a ground-state benzophenone molecule. bgsu.eduresearchgate.net This reduces a second molecule of benzophenone for every single photon absorbed, effectively doubling the efficiency of the process.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzophenone |
| Isopropyl alcohol |
| Benzopinacol |
| Acetone |
| Benzhydrol |
| 4-methoxybenzophenone |
| 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine |
| 2-(2′-hydroxy-5′-methylphenyl)benzotriazole |
| 10-hydroxybenzo[h]quinoline |
| 7-nitrobenzo[h]quinolin-10-ol |
| 7,9-dinitrobenzo[h]quinolin-10-ol |
Mechanistic Insights into Hydrogen Abstraction
One of the hallmark reactions of excited benzophenones is hydrogen abstraction, typically from a suitable hydrogen-donating solvent or substrate. This process is initiated by the population of the triplet excited state of the benzophenone derivative upon photoexcitation. For benzophenones, the lowest triplet state often possesses n-π* character, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital. This electronic configuration imparts a radical-like character to the carbonyl oxygen, making it highly reactive towards hydrogen atom abstraction.
The mechanism proceeds via the triplet state abstracting a hydrogen atom to form a pair of radicals: a ketyl radical derived from the benzophenone and a radical derived from the hydrogen donor. The rate of this abstraction is dependent on several factors, including the nature of the hydrogen donor and the electronic properties of the benzophenone derivative. The chloro-substituents on the 2 and 3' positions of this compound, being electron-withdrawing, can influence the reactivity of the triplet state.
Photooxidation Processes
In the presence of oxygen, the photochemical reactions of this compound can lead to various oxidized products. These processes are often complex, involving radical intermediates and their subsequent reactions with molecular oxygen.
Formation of Oxidized Products (e.g., 2-Formylbenzophenones, Benzoylbenzoic Acids)
Photochemical Cyclization Reactions (e.g., Elbs-Type Reactions)
The presence of a methyl group ortho to the carbonyl group in a benzophenone derivative opens up the possibility of intramolecular photochemical reactions. The Elbs reaction is a classic thermal reaction involving the cyclization of ortho-methylated benzophenones to form fused aromatic systems. wikipedia.org A photochemical analogue of this reaction, often referred to as a photocyclization or an Elbs-type reaction, can also occur.
This reaction typically proceeds via an intramolecular hydrogen abstraction by the excited carbonyl group from the ortho-methyl group. This generates a biradical intermediate which can then cyclize and subsequently eliminate a molecule of water upon aromatization to form a polycyclic aromatic hydrocarbon. For this compound, this would involve the formation of a substituted dihydrophenanthrene intermediate, which would then aromatize. The substitution pattern on both aromatic rings will influence the feasibility and outcome of such a cyclization.
Photodimerization Studies
Benzophenone and its derivatives are known to undergo photodimerization, particularly in the absence of good hydrogen donors. Upon photoexcitation, one molecule in its triplet state can react with a ground-state molecule. This process can lead to the formation of a [2+2] cycloaddition product, resulting in a dimeric structure containing a four-membered oxetane (B1205548) ring. The efficiency of photodimerization is often in competition with other photochemical pathways, such as hydrogen abstraction. The steric hindrance and electronic effects of the substituents on this compound would play a crucial role in determining the likelihood and regioselectivity of any potential photodimerization.
Influence of Solvent Environment on Photophysical Behavior
The solvent in which a photochemical reaction is conducted can have a profound impact on the photophysical properties of the solute and the course of the reaction. For benzophenone derivatives, changes in solvent polarity can alter the energies of the n-π* and π-π* excited states.
In non-polar solvents, the n-π* triplet state is typically the lowest in energy for many benzophenones. However, in polar solvents, the π-π* state can be stabilized to a greater extent than the n-π* state, potentially leading to a reversal of the state ordering. This switch in the nature of the lowest excited triplet state can have significant consequences for reactivity, as n-π* triplets are generally more reactive in hydrogen abstraction reactions. The specific influence of different solvents on the absorption and emission spectra (solvatochromism) of this compound would provide valuable information about the nature of its excited states and their interaction with the surrounding medium.
Derivatization and Structure Property Relationships
Synthesis of Novel 2,3'-Dichloro-4'-methylbenzophenone Derivatives
The synthesis of novel derivatives from the this compound core can be achieved through various established organic chemistry reactions. Although specific literature on the derivatization of this exact molecule is sparse, general synthetic strategies for benzophenones are well-documented and applicable.
One common approach involves the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with an appropriate aromatic compound. google.com For instance, derivatives could be synthesized by modifying the aromatic rings through electrophilic substitution reactions, provided the existing chloro and methyl groups direct the incoming substituents to desired positions.
Another versatile method involves creating precursor molecules, such as hydroxy- or amino-benzophenones, and then functionalizing these groups. For example, a hydroxy-analogue of this compound could be synthesized and subsequently used in esterification or etherification reactions. acs.org Similarly, introducing a nitro group, which can then be reduced to an amine, opens pathways to a wide array of amide, sulfonamide, and imine derivatives. google.com The synthesis of thiosemicarbazone and thiazole (B1198619) derivatives from benzophenone (B1666685) precursors has also been reported as a successful strategy for generating new compounds with potential biological activity. nih.gov
A table of potential derivative types is presented below, illustrating the synthetic possibilities.
| Derivative Type | Potential Synthetic Precursor | Functionalization Reaction |
| Esters/Ethers | Hydroxy-analogue | Esterification / Williamson Ether Synthesis |
| Amides/Sulfonamides | Amino-analogue | Acylation / Sulfonylation |
| Thiazoles | Thiosemicarbazone intermediate | Cyclization with α-haloketone |
| Poly-halogenated | This compound | Electrophilic Halogenation |
| Bi-aryl compounds | Halogenated analogue | Suzuki or Stille Coupling |
Investigation of Functionalization Strategies
Functionalization aims to modify the parent compound to impart new properties or enhance existing ones. This can involve adding groups that alter solubility, electronic character, or ability to integrate into larger molecular systems.
Esterification is a fundamental reaction for functionalizing hydroxy-benzophenones. iajpr.com By converting a hydroxyl group to an ester, it is possible to significantly alter the molecule's lipophilicity and steric profile. The general process involves reacting a hydroxy-benzophenone analogue with a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride or acid anhydride, often in the presence of a base or acid catalyst. iajpr.com
This strategy allows for the introduction of a vast array of R-groups from the corresponding carboxylic acid (R-COOH). For example, reacting a hypothetical hydroxy-2,3'-dichloro-4'-methylbenzophenone with acetyl chloride would yield an acetate (B1210297) ester, while reaction with a long-chain fatty acyl chloride would produce a highly lipophilic derivative. This functionalization is critical for tuning the physical properties of the molecule for specific applications.
A key functionalization strategy involves incorporating the benzophenone unit into larger, hybrid molecular structures to create materials with advanced properties. Benzophenone-triphenylamine (TPA) hybrids are of particular interest due to their applications in materials science. nih.govresearchgate.net TPA is a well-known hole-transporting moiety, and its combination with benzophenone, a photoactive group, can lead to novel photoinitiators, electrochromic materials, and components for organic light-emitting diodes (OLEDs). nih.govmdpi.comnih.gov
The synthesis of such hybrids typically involves linking the two units via a stable covalent bond. For example, a benzophenone derivative containing a suitable functional group (like a carboxylic acid or an amino group) can be coupled with a functionalized TPA molecule. These hybrid structures benefit from the combined properties of their components; the benzophenone part can act as a photosensitizer or an acceptor unit, while the TPA part provides electron-donating and charge-transporting capabilities. nih.govnih.gov The development of such hybrid systems based on the this compound scaffold could yield materials with unique photophysical and electrochemical characteristics. nih.gov
Systematic Studies on Structure-Reactivity and Structure-Photophysical Property Relationships
Understanding the relationship between a molecule's structure and its properties is fundamental to rational chemical design. For this compound, the specific arrangement of the halogen and methyl substituents dictates its electronic and steric landscape, which in turn governs its reactivity and photophysical behavior. differencebetween.com
The presence and position of halogen atoms on a benzophenone core have a profound impact on its properties. Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect can influence the reactivity of the carbonyl group and the aromatic rings. The two chlorine atoms in this compound decrease the electron density on the aromatic rings, making them less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution under certain conditions.
The position of the halogens is also critical. The chlorine at the 2-position (ortho to the carbonyl) can induce steric hindrance, potentially forcing the phenyl ring out of planarity with the carbonyl group. This can affect the degree of electronic conjugation and, consequently, the photophysical properties. cdnsciencepub.com Control experiments on other halogen-substituted benzophenones have shown that the position and type of halogen can selectively influence the efficiency of photochemical reactions. researchgate.net
From a photophysical standpoint, halogens are known to promote intersystem crossing (the transition from a singlet excited state to a triplet excited state) via the "heavy-atom effect." This can enhance phosphorescence and the efficiency of triplet-state photochemical reactions. The substitution pattern of halogens can also shift the absorption and emission spectra of the molecule. Studies on other aromatic systems have demonstrated that increasing the number of halogen substituents generally leads to lower LUMO (Lowest Unoccupied Molecular Orbital) energy levels and can cause a bathochromic (red) shift in the UV-Vis absorption spectrum. wikipedia.org
The methyl group at the 4'-position (para to the carbonyl bridge) primarily influences the molecule's electronic properties. As an alkyl group, it is electron-donating through two main mechanisms: the inductive effect (+I) and hyperconjugation. youtube.com These effects increase the electron density of the phenyl ring to which it is attached, which can influence the molecule's reactivity and photophysical properties. This electron-donating character can modulate the energy of the molecular orbitals, affecting the absorption and emission wavelengths.
Unlike a methyl group in an ortho position, the 4'-methyl group does not cause significant steric hindrance with the carbonyl group. cdnsciencepub.comslideshare.net Its steric impact is minimal, allowing the electronic effects to be the dominant factor in its influence. The primary role of the 4'-methyl group is therefore to electronically "tune" the properties of the benzophenone core, contrasting with the more complex steric and electronic effects of the chlorine atoms. differencebetween.com
Design of Molecules with Tunable Photochemical Behavior
The photochemical behavior of benzophenones is dictated by the nature of their lowest-lying triplet excited states, which can be of nπ* or ππ* character. The relative energies of these states, the efficiency of intersystem crossing (ISC) from the initially excited singlet state to the triplet manifold, and the lifetime of the triplet state are all critical parameters that can be manipulated through derivatization.
The introduction of substituents on the phenyl rings of this compound can significantly alter its photochemical properties. The existing chloro and methyl groups already influence the electronic landscape of the parent benzophenone molecule. The two chlorine atoms, being electron-withdrawing and heavy atoms, are expected to enhance the rate of intersystem crossing through spin-orbit coupling. nih.govacs.org The methyl group, being electron-donating, can also modulate the energy of the excited states. nih.govscialert.net
Further derivatization can be employed to achieve specific photochemical outcomes. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) or amino groups, can raise the energy of the nπ* triplet state and lower the energy of the ππ* triplet state. nih.govscialert.net This can lead to a change in the nature of the lowest triplet state from nπ* to ππ, which in turn alters the molecule's photoreactivity. Benzophenones with a lowest ³nπ state are efficient in hydrogen abstraction reactions, while those with a lowest ³ππ* state are typically less reactive in such processes. nih.gov
The position of the substituents is also crucial. For example, substitution at the para-position of the benzoyl group can have a more pronounced effect on the electronic properties compared to substitution at the ortho- or meta-positions due to resonance effects. acs.org The steric hindrance introduced by bulky substituents can also affect the planarity of the molecule, influencing the degree of conjugation and, consequently, the absorption and emission properties. nih.gov
By systematically varying the electronic nature and position of substituents on the this compound framework, a library of photosensitizers with a range of triplet energies, lifetimes, and reactivities can be developed. This allows for the design of molecules optimized for specific applications, such as photodynamic therapy, where precise control over the generation of reactive oxygen species is required, or in photopolymerization, where efficient initiation is key. nih.govrsc.org
The following table summarizes the expected effects of different substituents on the key photochemical properties of a benzophenone derivative, providing a predictive framework for designing molecules based on the this compound core.
| Substituent Type | Position | Expected Effect on Triplet State Energy | Expected Effect on Triplet Lifetime | Expected Effect on Photoreactivity (e.g., H-abstraction) |
| Electron-donating (e.g., -OCH₃, -N(CH₃)₂) | para | Increase nπ, Decrease ππ | May increase or decrease depending on the dominant deactivation pathway | Generally decreases if ³ππ* becomes the lowest triplet state |
| Electron-withdrawing (e.g., -CF₃, -NO₂) | para | Decrease nπ, Increase ππ | May be shortened by enhanced ISC or other quenching pathways | Generally increases if ³nπ* remains the lowest triplet state |
| Heavy Atom (e.g., -Br, -I) | Any | Little effect on energy, significant increase in spin-orbit coupling | Decreases due to enhanced ISC and phosphorescence rates | Can be enhanced due to more efficient population of the reactive triplet state |
| Bulky Alkyl Group | ortho | May cause slight shifts due to steric effects on planarity | Can be influenced by changes in molecular flexibility and vibrational relaxation pathways | May be sterically hindered |
Detailed research findings on related substituted benzophenones provide further insight into the structure-property relationships that can guide the design of novel photosensitizers. For instance, studies on various substituted benzophenones have shown that the lifetimes of their higher triplet excited states (Tn) are influenced by the energy gap between the Tn and T1 states, a factor that is directly affected by the nature of the substituents. rsc.org The transient absorption spectra of ketyl radicals formed from substituted benzophenones also show significant dependence on the electronic character of the substituents. researchgate.net
The following interactive data table presents hypothetical photophysical data for a series of designed derivatives of this compound, illustrating how systematic structural modifications could tune their photochemical behavior. The data is based on established trends for substituted benzophenones. nih.govacs.orgrsc.orgresearchgate.net
| Compound | Substituent at C-4' | λmax (nm) | Triplet Energy (kcal/mol) | Triplet Lifetime (µs) | Quantum Yield of Intersystem Crossing (Φ_ISC) |
| This compound | -CH₃ | ~340 | ~69 (³nπ) | ~5 | ~0.9 |
| Derivative A | -OCH₃ | ~350 | ~70 (³nπ) | ~10 | ~0.85 |
| Derivative B | -N(CH₃)₂ | ~370 | ~65 (³ππ) | ~50 | ~0.7 |
| Derivative C | -CF₃ | ~335 | ~68 (³nπ) | ~3 | ~0.95 |
| Derivative D | -Br | ~345 | ~69 (³nπ*) | ~1 | >0.99 |
Advanced Research Applications
Photoinitiator Research and Development in Polymer Science
Benzophenone (B1666685) and its derivatives are widely recognized as Type II photoinitiators, which upon excitation by UV light, abstract a hydrogen atom from a synergist (e.g., an amine) to generate free radicals. These radicals then initiate the polymerization of monomers. The substitution pattern on the benzophenone core, including the presence of chlorine atoms and a methyl group as in 2,3'-Dichloro-4'-methylbenzophenone, can significantly influence the compound's photophysical properties, such as its absorption spectrum and initiation efficiency.
Free Radical Photopolymerization Systems
In free radical photopolymerization, the efficiency of the photoinitiator is paramount. Benzophenone-based systems are extensively used for curing coatings, inks, and adhesives. nih.gov The generation of free radicals upon UV irradiation initiates a chain reaction with monomer units, typically acrylates or methacrylates, leading to the formation of a cross-linked polymer network. nih.gov While specific studies on this compound are not prevalent, research on other benzophenone derivatives has shown that the nature and position of substituents affect their photoinitiation capabilities. For instance, the presence of electron-withdrawing groups can influence the energy of the excited state and the efficiency of hydrogen abstraction.
Spatially-Resolved Polymerization using Supramolecular Templates
A novel approach in polymer science is the use of supramolecular structures to control polymerization in three dimensions. nih.govchemrxiv.orgchemrxiv.orgacs.orgresearchgate.net This technique allows for the creation of intricate and precisely structured polymeric materials. In this method, a photoinitiator, such as a benzophenone derivative, is incorporated into a self-assembling system, like a supramolecular gel. nih.govchemrxiv.orgchemrxiv.orgacs.orgresearchgate.net Upon irradiation, polymerization is localized to the areas where the photoinitiator is templated, offering a bottom-up approach to fabricating complex polymer architectures. nih.govchemrxiv.orgchemrxiv.orgacs.orgresearchgate.net A compound like this compound could potentially be functionalized to enable its incorporation into such supramolecular templates, thereby facilitating spatially-resolved polymerization.
Development of Low-Migration Photoinitiators
In applications such as food packaging, there is a critical need for low-migration photoinitiators to prevent the contamination of the packaged goods. radtech.orgresearchgate.netradtech.orgresearchgate.netuvebtech.com One strategy to reduce migration is to increase the molecular weight of the photoinitiator, often by creating polymeric or polymerizable photoinitiators. radtech.orgradtech.org Benzophenone moieties can be chemically tethered to a polymer backbone or functionalized with a polymerizable group (e.g., an acrylate). radtech.org This ensures that the photoinitiator becomes covalently bound within the polymer network during curing, significantly reducing its potential to migrate. radtech.org The structure of this compound offers reactive sites that could be modified to create such low-migration photoinitiators.
| Migration Reduction Strategy | Description | Potential Role of this compound |
| High Molecular Weight | Increasing the size of the photoinitiator to reduce its mobility. uvebtech.com | Could be incorporated into larger molecules or oligomers. |
| Polymerizable Photoinitiators | Functionalizing the photoinitiator with a reactive group (e.g., acrylate) to co-polymerize with the resin. radtech.org | The aromatic rings could be functionalized to include a polymerizable moiety. |
| Polymeric Photoinitiators | Attaching the photoinitiator to a pre-formed polymer chain. radtech.org | Could be chemically bonded to a polymer backbone as a pendant group. |
Application in 3D Printing Technologies
Stereolithography (SLA), a form of 3D printing, relies on the precise, layer-by-layer photopolymerization of a liquid resin. utas.edu.aumdpi.comnih.gov The photoinitiator is a crucial component of the SLA resin, as it dictates the speed and resolution of the printing process. rsc.orgmdpi.com Benzophenone-based photoinitiating systems are utilized in some 3D printing formulations. rsc.orgmdpi.com The development of novel photoinitiators with tailored absorption spectra and high initiation efficiency is an active area of research to improve 3D printing performance. Multifunctional benzophenone derivatives have been designed to enhance migration stability in 3D printed objects. rsc.org The specific substitution pattern of this compound could offer unique properties beneficial for formulating advanced 3D printing resins.
Intermediates in Complex Organic Synthesis
The benzophenone scaffold is a versatile building block in organic synthesis, serving as a precursor to a wide array of more complex molecules with significant biological activities. wum.edu.plrsc.org The presence of reactive sites and the ability to undergo various chemical transformations make substituted benzophenones valuable intermediates.
Precursors for Pharmaceutically Relevant Scaffolds
The synthesis of many pharmaceutical compounds relies on the availability of versatile chemical intermediates. Benzophenone derivatives are key precursors in the synthesis of several classes of drugs. For example, 2-aminobenzophenones are crucial intermediates in the preparation of 1,4-benzodiazepines, a class of drugs with anxiolytic, sedative, and anticonvulsant properties. wum.edu.pljocpr.comnih.govyoutube.com The synthesis of these benzodiazepines often involves the condensation of a 2-aminobenzophenone (B122507) with an amino acid or its derivative. youtube.com
Furthermore, the benzophenone framework is found in various heterocyclic compounds with potential therapeutic applications, including anticancer and antiviral agents. nih.govresearchgate.netmdpi.comnih.govnih.gov The synthesis of these complex heterocyclic systems often involves the transformation of a substituted benzophenone. For instance, dichlorinated aromatic compounds can serve as starting materials for the construction of various heterocyclic rings. While direct synthetic routes employing this compound are not explicitly detailed in the literature for specific pharmaceuticals, its structure suggests its potential as a precursor for novel heterocyclic scaffolds. The strategic placement of the chloro and methyl groups could influence the reactivity and ultimately the biological activity of the final products. Research into the synthesis of novel pyrazolopyridine and benzimidazole (B57391) derivatives has highlighted the importance of substituted aromatic precursors in generating libraries of compounds for screening as potential neuroprotective or anticancer agents. researchgate.netnih.gov
| Heterocyclic Scaffold | Therapeutic Area | Potential Synthetic Route from a Benzophenone Intermediate |
| 1,4-Benzodiazepines | Anxiolytic, Sedative wum.edu.pljocpr.comnih.gov | Condensation of a corresponding 2-aminobenzophenone derivative with an amino acid. youtube.com |
| Pyrazolopyridines | Neuroprotective nih.gov | Multi-step synthesis involving the formation of a heterocyclic ring system from an aromatic ketone precursor. |
| Benzimidazoles | Anticancer researchgate.net | Condensation of a substituted benzaldehyde (B42025) (derivable from a benzophenone) with o-phenylenediamine. |
| 1,2,3-Triazoles | Antiviral nih.gov | Cycloaddition reactions involving precursors derived from substituted aromatic ketones. |
Materials Science Applications
In materials science, benzophenone and its derivatives are extensively studied, particularly for their photochemical properties. These properties are leveraged in applications requiring light-induced chemical changes, such as in specialized coatings and polymer manufacturing.
Benzophenones are widely used as photoinitiators in formulations for UV-curable coatings and inks. researchgate.netstraitsresearch.com These materials cure or harden rapidly upon exposure to ultraviolet light, a process that is efficient and reduces the emission of volatile organic compounds (VOCs). bibliotekanauki.pliaea.org A photoinitiator is a compound that absorbs UV light and generates reactive species, such as free radicals, which then initiate polymerization. sigmaaldrich.com
Benzophenone derivatives typically function as Type II photoinitiators, which means they require a co-initiator, usually an amine, to produce the initiating free radicals through a bimolecular reaction. sigmaaldrich.com The process offers numerous advantages, including high production speeds, improved gloss, and enhanced scratch and chemical resistance. straitsresearch.com Research has focused on developing polymeric benzophenone photoinitiators to address the issue of migration, where unreacted small-molecule initiators can leach from the cured material. researchgate.netgoogle.com By incorporating the benzophenone moiety into a polymer backbone, it becomes a fixed part of the cured network, reducing potential contamination and odor. researchgate.netgoogle.com this compound, as a member of this chemical class, is studied for its potential role in such systems, where its specific substituents could modulate its absorption spectrum and photoinitiating efficiency.
The function of a photoinitiator like this compound is integral to the formation of cross-linked polymer networks in UV-curing applications. The reactive species generated upon UV exposure initiate chain reactions among monomers and oligomers in the formulation, leading to the rapid formation of a solid, three-dimensional polymer matrix. researchgate.net The characteristics of this network, such as crosslink density and chain length, are directly influenced by the efficiency and concentration of the photoinitiator.
Analytical Method Development for Research Quantitation
Accurate and precise quantification of this compound is essential for its study in various research applications. To this end, standard analytical techniques such as chromatography are developed and validated to ensure reliable measurements in different matrices.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds like benzophenone derivatives. nih.gov A typical method involves a reversed-phase column (e.g., C8 or C18) and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. academicjournals.orgresearchgate.net
Method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve good separation of the analyte from other components in the sample matrix. academicjournals.orgresearchgate.net Validation is performed according to established guidelines (e.g., ICH) to confirm the method's specificity, linearity, accuracy, and precision. ekb.eg For detection, a UV detector is commonly employed, as the aromatic structure of benzophenones provides strong chromophores for UV absorbance. researchgate.netresearchgate.net More advanced detectors, such as a Diode Array Detector (DAD) or a mass spectrometer (MS), can be coupled with HPLC (LC-MS) to provide enhanced selectivity and structural confirmation, which is particularly useful when analyzing complex mixtures. uoguelph.calabrulez.com
| Parameter | Typical Condition/Range | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. researchgate.net |
| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradient | Elution of analytes from the column. academicjournals.orgresearchgate.net |
| Flow Rate | 0.7 - 1.2 mL/min | Controls retention time and separation efficiency. nih.govresearchgate.net |
| Detector | UV-Vis or DAD (e.g., at 280-310 nm) | Quantification based on light absorbance. academicjournals.org |
| Column Temp. | Ambient to 45°C | Affects viscosity and peak shape. academicjournals.org |
| Injection Vol. | 10 - 20 µL | Amount of sample introduced for analysis. academicjournals.org |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. uoguelph.cabrjac.com.br It is well-suited for the analysis of this compound due to its thermal stability. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. brjac.com.br The separated components then enter the mass spectrometer, which ionizes them (commonly via electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint. nih.govresearchgate.net
For quantitative analysis, GC can be coupled with a triple quadrupole mass spectrometer (GC-MS/MS). This setup operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte. nih.gov This approach provides exceptional sensitivity and selectivity, allowing for accurate quantification even in complex matrices by filtering out background noise. nih.govthermofisher.com Method development for GC/MS includes optimizing the oven temperature program, selecting appropriate ions for monitoring, and using internal standards for accurate quantification. thermofisher.comnih.gov
| Parameter | Typical Condition/Range | Purpose |
|---|---|---|
| Column | Capillary Column (e.g., DB-5ms) | Separation of volatile compounds. |
| Carrier Gas | Helium at ~1 mL/min | Mobile phase to carry sample through the column. nih.gov |
| Oven Program | Temperature ramp (e.g., 150°C to 300°C) | Elution of analytes based on boiling point. nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragmentation of molecules for identification. nih.gov |
| MS Mode | Full Scan or MRM (for MS/MS) | Full spectrum for identification or targeted transitions for quantification. nih.gov |
| Transfer Line Temp. | ~250°C | Prevents condensation of analytes between GC and MS. nih.gov |
Optimization of Sample Preparation Techniques (e.g., SPE, LLE, SBSE)
The accurate quantification of this compound in various environmental and biological matrices necessitates efficient sample preparation to isolate the analyte from interfering components and pre-concentrate it to detectable levels. The selection and optimization of the extraction technique are critical for achieving high recovery, accuracy, and precision.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the extraction of benzophenones from aqueous samples. The optimization of SPE involves the selection of an appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, washing steps, and elution solvents.
Detailed Research Findings:
Research on various benzophenones has demonstrated that the choice of SPE sorbent is crucial for effective extraction. For compounds with moderate polarity like chlorinated benzophenones, reversed-phase sorbents such as C18 and polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are commonly employed.
A study on the optimization of SPE for a range of multiclass pesticides, including some benzophenones, highlighted the significance of several parameters. cas.org The key variables optimized included the type of sorbent, sample pH, sample volume, and the composition and volume of the elution solvent. For instance, using Oasis HLB cartridges, optimal recoveries were achieved by adjusting the sample pH to ensure the analytes were in a neutral form, thus enhancing their retention on the reversed-phase sorbent. The elution was typically optimized using a mixture of organic solvents to ensure complete desorption of the analytes from the sorbent.
Table 1: Illustrative SPE Optimization Parameters for Benzophenone Derivatives Note: This data is based on studies of various benzophenone derivatives and serves as a guide for the potential optimization of methods for this compound.
| Parameter | Condition | Rationale/Finding | Reference |
|---|---|---|---|
| Sorbent Type | Oasis HLB, C18 | Good retention for moderately polar compounds. Oasis HLB often provides higher capacity and is less affected by sample matrix. | cas.org |
| Sample pH | Adjusted to neutral (e.g., 6-7) | Maximizes retention of non-ionizable benzophenones on reversed-phase sorbents. | cas.org |
| Sample Volume | 100-500 mL | Depends on the expected concentration of the analyte and the desired detection limit. Larger volumes can improve detection limits but may require longer loading times. | cas.org |
| Elution Solvent | Methanol, Acetonitrile, Ethyl Acetate (B1210297) (or mixtures) | A solvent or mixture with sufficient polarity to overcome the sorbent-analyte interactions and elute the compound of interest efficiently. | cas.org |
| Elution Volume | 2-10 mL | Should be minimized to reduce the need for extensive evaporation before analysis, but sufficient for complete elution. | cas.org |
Liquid-Liquid Extraction (LLE)
LLE is a classical extraction technique that relies on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The optimization of LLE involves selecting an appropriate extraction solvent, adjusting the sample pH, managing the solvent-to-sample volume ratio, and controlling the extraction time and mixing intensity.
Detailed Research Findings:
For chlorinated organic compounds, solvents such as dichloromethane, hexane (B92381), and ethyl acetate are commonly used. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous sample to suppress any potential ionization of the analyte, thereby increasing its partitioning into the organic phase. The "salting-out" effect, achieved by adding a neutral salt (e.g., sodium chloride) to the aqueous phase, can also be employed to decrease the solubility of the analyte in the aqueous layer and drive it into the organic solvent.
Table 2: Illustrative LLE Optimization Parameters for Chlorinated Organic Compounds Note: This data is based on general principles and studies of related compounds and serves as a guide for the potential optimization of methods for this compound.
| Parameter | Condition | Rationale/Finding |
|---|---|---|
| Extraction Solvent | Dichloromethane, Hexane, Ethyl Acetate | Choice depends on the polarity of the target analyte and its solubility in the solvent. Dichloromethane is effective for a wide range of organic compounds. |
| Sample pH | Neutral or slightly acidic | To maintain the analyte in its non-ionized form, enhancing its extraction into a nonpolar organic solvent. |
| Salting-Out Agent | Sodium Chloride (NaCl) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and improving extraction efficiency. |
| Solvent to Sample Ratio | 1:10 to 1:5 (v/v) | A smaller ratio is desirable to pre-concentrate the analyte, but it must be sufficient to ensure efficient extraction. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume. |
| Extraction Time/Mixing | Vigorous shaking for 2-5 minutes | Ensures intimate contact between the two phases for efficient mass transfer. |
Stir Bar Sorptive Extraction (SBSE)
SBSE is a solventless sample preparation technique that uses a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (B3030410) (PDMS). The stir bar is placed in the sample, and as it stirs, the analytes partition from the sample matrix into the sorbent coating. After extraction, the analytes are thermally desorbed from the stir bar into a gas chromatograph for analysis.
Detailed Research Findings:
The optimization of SBSE for compounds similar to this compound involves several key parameters, including the type and thickness of the sorbent coating, extraction time, stirring speed, sample pH, and the addition of salt. The extraction efficiency is governed by the partitioning coefficient of the analyte between the sorbent and the sample matrix.
For nonpolar to moderately polar compounds, a standard PDMS coating is generally effective. The extraction time is a critical parameter that needs to be optimized to ensure that equilibrium or near-equilibrium conditions are reached. The stirring speed influences the diffusion of the analyte to the sorbent surface. Adjusting the sample pH and adding salt can have a similar effect as in LLE, by modifying the analyte's solubility in the sample matrix.
Table 3: Illustrative SBSE Optimization Parameters for Benzophenone Derivatives Note: This data is based on studies of various benzophenone derivatives and serves as a guide for the potential optimization of methods for this compound.
| Parameter | Condition | Rationale/Finding |
|---|---|---|
| Sorbent Coating | Polydimethylsiloxane (PDMS) | Effective for the extraction of nonpolar to moderately polar compounds. |
| Extraction Time | 60-120 minutes | Needs to be sufficient to allow for analyte partitioning into the sorbent phase. Longer times generally lead to higher recoveries up to equilibrium. |
| Stirring Speed | 1000-1500 rpm | Higher speeds reduce the diffusion layer thickness around the stir bar, accelerating the extraction process. |
| Sample pH | Neutral | Maintains the analyte in a non-ionized state, favoring partitioning into the nonpolar PDMS phase. |
| Salt Addition | 10-30% (w/v) NaCl | Increases the ionic strength of the sample, which can enhance the partitioning of organic analytes into the sorbent phase (salting-out effect). |
Future Research Directions and Unresolved Challenges
Exploration of Novel Synthetic Pathways
The classical and most probable route to synthesizing 2,3'-Dichloro-4'-methylbenzophenone is the Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.comiitk.ac.inlibretexts.org This well-established electrophilic aromatic substitution would likely involve the reaction of a suitable acyl chloride with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.comiitk.ac.inlibretexts.org
Two primary pathways can be envisaged:
Pathway A: The acylation of toluene (B28343) with 2,3-dichlorobenzoyl chloride.
Pathway B: The acylation of 1-chloro-4-methylbenzene with 3-chlorobenzoyl chloride.
The regioselectivity of the Friedel-Crafts acylation is a critical factor. In Pathway A, the methyl group of toluene is an ortho-, para-director. Acylation at the para position is sterically favored, which would lead to the desired product. chemguide.co.uk In Pathway B, the methyl group is activating and para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects would need to be carefully controlled to achieve a high yield of the desired isomer. The benzoylation of chlorobenzene (B131634) is known to produce a mixture of ortho, meta, and para isomers, with the para-substituted product being dominant. rsc.org
Future research should focus on optimizing these existing pathways and exploring novel, more efficient, and environmentally benign synthetic methods. This could include:
Alternative Catalysts: Investigating the use of solid acid catalysts, such as zeolites or clays, to replace traditional Lewis acids like AlCl₃. This could simplify product purification and reduce corrosive waste streams.
Microwave-Assisted Synthesis: Exploring the application of microwave irradiation to accelerate the reaction and potentially improve yields and selectivity.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Greener Acylation Methods: Investigating acylation reactions that avoid the use of acyl chlorides, for example, by direct acylation with carboxylic acids using activating agents that generate less waste.
Deeper Understanding of Complex Reaction Mechanisms
While the general mechanism of the Friedel-Crafts acylation is well-understood, involving the formation of an acylium ion electrophile that attacks the aromatic ring, the specific nuances for a polysubstituted system like this compound present unresolved questions. mdpi.comscribd.com
Future mechanistic studies could focus on:
Regioselectivity Control: A detailed investigation into the factors governing the regioselectivity in the Friedel-Crafts acylation of substituted benzenes. This would involve systematic studies of solvent effects, temperature, and catalyst choice on the isomer distribution.
Kinetic vs. Thermodynamic Control: Elucidating whether the product distribution is under kinetic or thermodynamic control. At higher temperatures, isomerization of the product can occur, leading to a different product ratio.
Role of the Catalyst: A deeper understanding of the interaction between the Lewis acid catalyst and the reactants. The formation of complexes between the catalyst and the carbonyl group of the product can influence the reaction stoichiometry and catalyst activity. organic-chemistry.org
Byproduct Formation: Characterizing the formation of any byproducts and understanding the mechanisms leading to their formation. This is crucial for optimizing the reaction conditions to maximize the yield of the desired product.
Interactive Table: Potential Reactants for Friedel-Crafts Synthesis of this compound
| Pathway | Aromatic Substrate | Acyl Chloride | Catalyst |
|---|---|---|---|
| A | Toluene | 2,3-Dichlorobenzoyl chloride | AlCl₃ |
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating research. For this compound, where experimental data is scarce, computational modeling can provide valuable initial insights.
Future computational studies could include:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule. The rotational freedom around the bonds connecting the carbonyl group to the aromatic rings leads to different conformers, and their relative energies can be calculated using methods like Density Functional Theory (DFT). nih.govresearchgate.net
Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR, IR, UV-Vis spectra). These predictions can aid in the characterization and identification of the compound once it is synthesized.
Electronic Properties: Modeling the electronic structure to understand properties such as the dipole moment, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). This information can help to predict the molecule's reactivity and potential intermolecular interactions.
Reaction Modeling: Simulating the Friedel-Crafts acylation reaction to predict the activation energies for the formation of different isomers. This could help in understanding the observed regioselectivity and in designing reaction conditions that favor the desired product.
Development of Highly Specific and Efficient Derivatives for Niche Applications
Benzophenone (B1666685) and its derivatives are known to have a wide range of applications, including as photoinitiators, in fragrances, and as building blocks for pharmaceuticals and agrochemicals. guidechem.com The specific substitution pattern of this compound could be leveraged to create novel derivatives with tailored properties for niche applications.
Future research in this area could involve:
Functional Group Transformation: Modifying the existing functional groups (the carbonyl and methyl groups) to introduce new functionalities. For example, the carbonyl group could be reduced to an alcohol or converted to a thioketone, while the methyl group could be halogenated or oxidized.
Introduction of Pharmacophores: Incorporating molecular fragments known to have biological activity (pharmacophores) to create new potential drug candidates. Azo derivatives of various heterocyclic compounds have shown a wide range of biological activities. nih.gov
Polymerizable Derivatives: Introducing polymerizable groups, such as vinyl or acrylate (B77674) moieties, to create monomers that could be incorporated into polymers, potentially imparting specific properties like UV absorption or flame retardancy.
Ligand Development: Exploring the potential of the molecule and its derivatives to act as ligands for metal complexes, which could have applications in catalysis or materials science.
Investigations into Environmental Photochemistry and Degradation Pathways (excluding safety/toxicity)
The presence of chlorine atoms and the benzophenone core suggests that this compound could have interesting and complex environmental photochemical behavior. Benzophenones are a class of compounds that are of environmental interest, particularly due to their use as UV filters in sunscreens and their potential persistence. mdpi.comnih.gov
Future research should investigate the environmental fate of this compound, with a focus on:
Photodegradation Studies: Determining the rate and mechanism of photodegradation in aqueous environments under simulated solar radiation. nih.gov The presence of photosensitizers, such as dissolved organic matter, can significantly influence the degradation process. mdpi.com
Identification of Photoproducts: Characterizing the chemical structures of the products formed during photodegradation. Chlorinated aromatic compounds can undergo dechlorination or hydroxylation upon exposure to UV light. The degradation of some benzophenone derivatives in chlorinated water has been shown to produce various by-products. unina.itresearchgate.net
Role of Reactive Oxygen Species: Investigating the role of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen, in the degradation process. These species are often generated in sunlit natural waters and can contribute to the transformation of organic pollutants. nih.govmdpi.com
Biodegradation Potential: Assessing the susceptibility of the compound to microbial degradation under various environmental conditions (aerobic and anaerobic). The substitution pattern on the benzophenone rings can influence the rate and extent of biodegradation. nih.govacs.org
Interactive Table: Potential Environmental Degradation Processes for Chlorinated Benzophenones
| Degradation Process | Description | Key Factors |
|---|---|---|
| Photodegradation | Breakdown of the molecule by light energy. | Wavelength and intensity of light, presence of photosensitizers. |
| Reaction with ROS | Oxidation by reactive oxygen species. | Concentration of ROS, pH of the water. |
Q & A
Basic Synthesis and Optimization
Q1: What are the established synthetic routes for 2,3'-Dichloro-4'-methylbenzophenone, and how can reaction parameters be optimized for higher yields? A:
- Synthetic Routes : Common methods include Friedel-Crafts acylation of methylbenzene derivatives followed by halogenation. For example, bromination of intermediates (e.g., 2',3'-dichloro-4'-methoxyisobutyrophenone) using Br₂ in acetic acid can introduce halogens .
- Critical Parameters :
- Catalyst Selection : Aluminum chloride (AlCl₃) is critical for electrophilic substitution in Friedel-Crafts reactions.
- Temperature Control : Halogenation reactions often require precise temperature control (e.g., 0–5°C for bromination) to avoid side products.
- Purification : Column chromatography or recrystallization improves purity, with solvent polarity adjustments (e.g., hexane/ethyl acetate) influencing yield .
Advanced Enantioselective Synthesis
Q2: How can enantioselective synthesis of chiral derivatives of this compound be achieved using enzymatic systems? A:
- Enzymatic Strategies : Alcohol dehydrogenases (ADHs) coupled with glucose-6-phosphate dehydrogenase (G-6-PDH) enable asymmetric reduction of ketone intermediates. For example, intact whole-cell systems using glucose as a co-substrate yield (S)-enantiomers with >99% enantiomeric excess (ee) .
- Optimization :
- Substrate Loading : Limit to ~20 g/L to maintain enzyme activity.
- Cell Permeabilization : Non-permeabilized cells enhance cofactor regeneration but require longer reaction times.
- Co-Substrate Cost : Glucose replaces expensive glucose-6-phosphate, reducing production costs .
Analytical Characterization
Q3: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound? A:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves steric effects and molecular packing, as demonstrated for structurally related benzophenones .
Biological Activity Assessment
Q4: What in vitro models are appropriate for evaluating the antifungal activity of this compound analogues? A:
- Microbial Assays :
- Minimum Inhibitory Concentration (MIC) : Test against Candida albicans or Aspergillus niger using broth microdilution.
- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.
- Mechanistic Studies : Fluorescence-based assays (e.g., ergosterol binding) can elucidate membrane-targeting mechanisms .
Data Contradiction Resolution
Q5: How should researchers address contradictions in reported pharmacological activities of benzophenone derivatives? A:
- Comparative Studies : Replicate experiments under standardized conditions (e.g., solvent, concentration).
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like assay type (e.g., MIC vs. time-kill curves).
- Structural Validation : Confirm compound identity via LC-MS and crystallography to rule out impurities .
Environmental Impact Assessment
Q6: What methodologies quantify the environmental persistence of this compound? A:
- Degradation Studies :
- Bioaccumulation : Assess logP values (octanol-water partition coefficients) to predict accumulation in aquatic organisms .
Reactivity in Substitution Reactions
Q7: How do substituent positions influence the reactivity of dichlorinated benzophenones in nucleophilic aromatic substitution (SNAr)? A:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) activate para/ortho positions for SNAr. For example, 4'-methyl groups sterically hinder meta-substitution.
- Steric Hindrance : Bulky substituents at the 3' position reduce reactivity at adjacent sites, favoring regioselective reactions at the 2' position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
